molecular formula C19H17N5O B2616960 5-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 1185012-57-0

5-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No. B2616960
CAS RN: 1185012-57-0
M. Wt: 331.379
InChI Key: SYDOSGBTCNNHTL-UHFFFAOYSA-N
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Description

The compound “5-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups including a 1,2,3-triazole ring and a 1,2,4-oxadiazole ring. These rings are known to exhibit various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,3-triazole and 1,2,4-oxadiazole rings suggests that this compound could have interesting electronic and steric properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The 1,2,3-triazole and 1,2,4-oxadiazole rings are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclic Transformation for Derivatives Synthesis : Compounds like 5-aryl(or methyl)-3-phenylcarbamoyl-1,3,4-oxadiazol-2(3H)-ones, related to the chemical , have been utilized in cyclic transformations to produce 1,3,5-triazine-2,4,6-trione derivatives (Chau et al., 1997).

  • Lithiation Studies : Studies on lithiation of methyl substituted isoxazoles, oxadiazoles, and thiadiazoles, which are structurally similar to the compound of interest, have been conducted to understand reactions like lateral lithiation and ring cleavage (Micetich, 1970).

Biological and Pharmacological Applications

  • Antimicrobial and Anti-Proliferative Activities : Derivatives of 1,3,4-oxadiazole have shown significant in vitro antimicrobial activities against various bacteria and fungi, and also demonstrated anti-proliferative activity against different cancer cell lines (Al-Wahaibi et al., 2021).

  • Photochemical Behavior and Stability : The photochemical behavior of certain 1,2,4-oxadiazole derivatives has been explored, providing insights into their stability and reactivity under specific conditions (Buscemi et al., 1988).

Material Science and Chemistry Applications

  • Molecular Wires and Optoelectronic Properties : Research on 2,5-diphenyl-1,3,4-oxadiazole derivatives has led to the development of molecular wires with notable redox, structural, and optoelectronic properties, highlighting their potential in material science applications (Wang et al., 2006).

  • Liquid Crystalline Properties : Compounds based on 1,3,4-oxadiazole, such as 2,5-diaryl 1,3,4-oxadiazoles, have been synthesized and studied for their liquid crystalline properties, indicating their utility in the field of liquid crystal technology (Zhu et al., 2009).

  • Corrosion Inhibition : Certain 1,3,4-oxadiazole derivatives have shown effectiveness as corrosion inhibitors for mild steel in acidic environments, suggesting their application in material preservation and industrial maintenance (Ammal et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Compounds with similar structures are known to exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis process, and studying its reactivity with various reagents .

properties

IUPAC Name

5-[1-(3,5-dimethylphenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-12-9-13(2)11-16(10-12)24-14(3)17(21-23-24)19-20-18(22-25-19)15-7-5-4-6-8-15/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDOSGBTCNNHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole

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